N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide

Chemical Structure Molecular Formula Stoichiometry

N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide, with CAS number 1645402-56-7, is a synthetic small molecule with the molecular formula C16H27N3O2 and a molecular weight of 293.41 g/mol. It is classified as a cyclopropyl amide derivative, featuring a unique substitution pattern combining a 1-cyano-1-cyclopropylethyl group on the amide nitrogen and a 2,2,5,5-tetramethyloxolan-3-yl amino moiety on the acetyl portion.

Molecular Formula C16H27N3O2
Molecular Weight 293.411
CAS No. 1645402-56-7
Cat. No. B2618182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide
CAS1645402-56-7
Molecular FormulaC16H27N3O2
Molecular Weight293.411
Structural Identifiers
SMILESCC1(CC(C(O1)(C)C)NCC(=O)NC(C)(C#N)C2CC2)C
InChIInChI=1S/C16H27N3O2/c1-14(2)8-12(15(3,4)21-14)18-9-13(20)19-16(5,10-17)11-6-7-11/h11-12,18H,6-9H2,1-5H3,(H,19,20)
InChIKeyVYYZICWCFDBAAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide: Chemical Identity and Class Baseline


N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide, with CAS number 1645402-56-7, is a synthetic small molecule with the molecular formula C16H27N3O2 and a molecular weight of 293.41 g/mol. It is classified as a cyclopropyl amide derivative, featuring a unique substitution pattern combining a 1-cyano-1-cyclopropylethyl group on the amide nitrogen and a 2,2,5,5-tetramethyloxolan-3-yl amino moiety on the acetyl portion. The compound is registered in chemical databases as a research chemical and is available from multiple vendors. A comprehensive search of the primary scientific and patent literature, however, reveals a notable absence of peer-reviewed studies or granted patents that assign specific biological activity or pharmacological function to this exact molecule.

May support chemical probe development for target deconvolution
Potential starting scaffold for SAR exploration campaigns
Structurally novel chemotype for phenotypic screening libraries

Procurement Risks for N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide: Why Analogs Are Not Interchangeable


In the absence of target-specific pharmacological data, the primary risk of generic substitution for N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide lies in its distinct structural determinants. The combination of the cyano-cyclopropylethyl group with the sterically hindered 2,2,5,5-tetramethyloxolan-3-yl amine is not replicated in any commercially or scientifically prominent analog. This dual feature is expected to govern all molecular recognition events, meaning even minor structural changes in analogs could lead to completely different binding profiles, ADME properties, or chemical reactivity. Therefore, without direct head-to-head data, any substitution must be considered a high-risk experiment rather than a validated scientific choice.

Dual structural motif not replicated in analogs
Cyano-cyclopropylethyl plus sterically hindered tetramethyloxolane amine defines unique molecular recognition; generic substitutes lack both features.
Cyclohexyl analog differs in steric and conformational space
Replacement of cyclopropylethyl with cyclohexyl may shift binding profiles and physicochemical properties; direct interchange unsupported.
No head-to-head functional data available
Without comparative biological or ADME data, any substitution remains a high-risk experiment, not a validated choice.

Quantitative Differentiation Analysis for N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide


Structural Uniqueness Confirmation Against Closest Known Analogs

The target compound is differentiated from its closest identifiable analogs by its unique substitution pattern. A direct comparison with N-(1-Cyanocyclohexyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide shows a key difference in the N-substituent (cyclopropylethyl vs. cyclohexyl). The molecular formula for the target is C16H27N3O2, resulting in a molecular weight of 293.41 g/mol, while the comparator has a formula of C17H29N3O2 and a weight of 307.44 g/mol. The quantified difference is a shift of +CH2 and +14.03 g/mol.

Structural Comparison
Data to verify
C16H27N3O2 (293.41 g/mol) vs cyclohexyl analog C17H29N3O2 (307.44 g/mol) Difference: +CH2, +14.03 g/mol
Reported structural uniqueness confirms distinct chemical entity.
Calculated from IUPAC names; no experimental validation.
Chemical Structure Molecular Formula Stoichiometry

Limitation of Evidence: Absence of Quantitative Activity Data

A systematic search of the primary literature, including patents and authoritative databases, yielded no quantitative biological activity data (e.g., IC50, Ki, EC50, cellular potency, or in vivo efficacy) for the target compound. Consequently, no quantitative comparison of activity, selectivity, or PK/PD parameters can be made against any in-class analog. This represents a significant evidence gap for procurement decisions beyond basic chemical sourcing. The only mention of a potential mechanism (JAK inhibition) is found on a non-authoritative vendor website and cannot be verified against any primary source, rendering it inadmissible as core differentiation evidence per the stated rules.

Bioactivity Data Gap
Data to verify
No quantitative IC50, Ki, or cellular potency data found in peer-reviewed literature or patents.
Procurement cannot be prioritized by performance; only chemistry-driven exploration context.
Vendor-suggested JAK inhibition claim unverifiable against primary sources.
Biological Activity Pharmacological Data Literature Gap

Validated Application Scenarios for Procuring N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide


Use as a Chemical Probe for Target Identification Studies

Given its structural novelty and the complete absence of known biological activity, the primary scientifically valid use case for procuring this compound is in phenotypic screening or chemical proteomics to identify novel protein targets. The unique 2,2,5,5-tetramethyloxolan-3-yl amine fragment, combined with the cyano-cyclopropylethyl group, offers a distinct chemical scaffold for affinity-based pull-down experiments.

Use as a Starting Point for Structure-Activity Relationship (SAR) Exploration

The compound can serve as a core for medicinal chemistry optimization campaigns. Its unexplored biological profile makes it suitable for initial in vitro panel screening against kinase, epigenetic, or other enzyme families, where any observed activity would define a new chemotype. This is a high-risk, high-reward application where the differentiation is the absence of prior art rather than proven performance.

Use as a Negative Control Compound

In the absence of any known agonist or antagonist activity, the compound could be rationally selected as a structurally-matched negative control for a related, active analog, provided a verified active analog sharing its core scaffold can be identified and synthesized. This application relies entirely on the compound's confirmed identity and purity, which are the only reliable data points currently available.

Application
Selection Property
Validation Focus
Chemical probe target ID
Unique chemotype scaffold
Affinity-based pull-down target deconvolution
SAR exploration
Unexplored biological profile
Initial panel screening for hit identification
Negative control compound
Structurally-related inactive chemotype
Confirmed identity and purity for assay control
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